N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2194844-49-8
VCID: VC4577757
InChI: InChI=1S/C15H13N5OS/c21-15(10-3-4-12-14(5-10)20-22-19-12)16-7-11-6-13(9-1-2-9)18-8-17-11/h3-6,8-9H,1-2,7H2,(H,16,21)
SMILES: C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Molecular Formula: C15H13N5OS
Molecular Weight: 311.36

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

CAS No.: 2194844-49-8

Cat. No.: VC4577757

Molecular Formula: C15H13N5OS

Molecular Weight: 311.36

* For research use only. Not for human or veterinary use.

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide - 2194844-49-8

Specification

CAS No. 2194844-49-8
Molecular Formula C15H13N5OS
Molecular Weight 311.36
IUPAC Name N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Standard InChI InChI=1S/C15H13N5OS/c21-15(10-3-4-12-14(5-10)20-22-19-12)16-7-11-6-13(9-1-2-9)18-8-17-11/h3-6,8-9H,1-2,7H2,(H,16,21)
Standard InChI Key PYQSBJTWSCQHRS-UHFFFAOYSA-N
SMILES C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3

Introduction

Synthesis Methods

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. The following steps outline a general synthetic pathway:

  • Formation of Benzothiadiazole Derivative:

    • The initial step involves the synthesis of the benzothiadiazole core through cyclization reactions involving thioketones and hydrazines.

  • Introduction of Cyclopropylpyrimidine:

    • Cyclopropylpyrimidine is introduced via a nucleophilic substitution reaction where the cyclopropyl group is added to the pyrimidine ring.

  • Final Carboxamide Formation:

    • The carboxamide group is formed by reacting the amine with an appropriate acyl chloride or anhydride.

Biological Activity

Research has indicated that compounds similar to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide exhibit various biological activities, particularly in cancer treatment and as enzyme inhibitors.

3.1 Anti-Cancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism is believed to involve the disruption of specific signaling pathways crucial for cancer cell growth.

3.2 Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Research Findings

Recent studies have focused on optimizing the structure of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide to enhance its efficacy and reduce toxicity. Molecular docking studies have been employed to predict binding affinities with target proteins.

4.1 Docking Studies Results

Target ProteinBinding Affinity (kcal/mol)
5-Lipoxygenase-9.5
Cyclin-dependent Kinase-8.7

These results suggest that modifications to the molecular structure could lead to improved therapeutic profiles.

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